Talaporfin sodium

Overview

Description

Talaporfin sodium (mono-L-aspartyl chlorin e6, NPe6) is a second-generation photosensitizer used in photodynamic therapy (PDT). It absorbs light at 664 nm, enabling deeper tissue penetration compared to first-generation agents like porfimer sodium (640 nm) . This compound exhibits rapid clearance (half-life: ~4 hours), reducing post-treatment skin phototoxicity and shortening sun-avoidance periods to 2–4 weeks versus 4–6 weeks for porfimer sodium . Clinically approved in Japan for early lung cancer (2004) and esophageal cancer (2015), it is notable for its efficacy in salvage therapy for chemoradiotherapy (CRT)-resistant tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Laserphyrin is synthesized through a series of chemical reactions involving porphyrin derivatives. The synthesis typically involves the following steps:

Formation of Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.

Metalation: The porphyrin core is then metalated with a suitable metal ion, such as zinc or magnesium, to form a metalloporphyrin complex.

Functionalization: The metalloporphyrin complex is further functionalized with various substituents to enhance its photophysical properties and solubility.

Conversion to Sodium Salt: The final step involves the conversion of the functionalized metalloporphyrin to its sodium salt form, resulting in the formation of talaporfin sodium.

Industrial Production Methods

Industrial production of Laserphyrin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods are employed.

Purification: The synthesized product is purified using techniques such as chromatography and recrystallization.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Laserphyrin undergoes several types of chemical reactions, including:

Photochemical Reactions: Upon exposure to light, Laserphyrin is activated to produce reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals.

Oxidation: The ROS generated can oxidize cellular components, leading to cell damage and death.

Reduction: In the presence of reducing agents, Laserphyrin can undergo reduction reactions, altering its photophysical properties

Common Reagents and Conditions

Light Source: A laser with a wavelength of 664 nm is commonly used to activate Laserphyrin.

Oxygen: The presence of oxygen is crucial for the generation of ROS.

Solvents: Aqueous solutions or organic solvents such as dimethyl sulfoxide (DMSO) are used to dissolve Laserphyrin

Major Products Formed

The primary products formed from the reactions of Laserphyrin include singlet oxygen, hydroxyl radicals, and other ROS, which are responsible for inducing cell death through oxidative stress .

Scientific Research Applications

Clinical Applications

1. Esophageal Carcinoma

- Mechanism : Talaporfin sodium-mediated PDT has been evaluated for patients with unresectable local residual or recurrent esophageal carcinoma. The therapy aims to alleviate symptoms such as dysphagia and improve quality of life.

- Efficacy : In clinical trials, the local complete response rate was reported at 88.5%, with significant improvements in patient symptoms and quality of life . A study indicated that patients treated with PDT exhibited a lower local recurrence rate compared to those who did not receive the treatment (51.3% vs. 83.9%) and showed longer median progression-free survival (10.8 months) and overall survival (24.6 months) .

2. Primary Malignant Brain Tumors

- Clinical Trials : this compound has been utilized in PDT for newly diagnosed glioblastoma patients, demonstrating favorable outcomes with a median overall survival of 24.8 months . The treatment was associated with minimal adverse effects, making it a viable option for patients who have limited therapeutic alternatives .

3. Cholangiocarcinoma

- Case Studies : A notable case involved a 72-year-old man treated with this compound PDT for recurrent cholangiocarcinoma post-surgery, leading to effective local control of the disease . This application highlights the versatility of this compound across different cancer types.

Safety Profile

The safety profile of this compound is generally favorable, with most adverse events being mild to moderate. In studies involving esophageal carcinoma, adverse events were reported in all subjects but were manageable without significant long-term complications . The rapid clearance of this compound from the body reduces the risk of prolonged skin sensitivity compared to earlier photosensitizers .

Comparative Efficacy

A comparative analysis between this compound and other photosensitizers has demonstrated its superior efficacy in terms of depth of tumor tissue injury and reduced normal skin photosensitivity. In experimental models, this compound showed significant advantages over hematoporphyrin derivatives in achieving complete tumor regression with minimal side effects .

Mechanism of Action

Laserphyrin exerts its effects through the following mechanism:

Activation by Light: Upon exposure to light of a specific wavelength (664 nm), Laserphyrin is activated from its ground state to an excited singlet state.

Generation of ROS: The excited Laserphyrin transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals.

Induction of Cell Death: The ROS cause oxidative damage to cellular components, leading to apoptosis or necrosis of the targeted cells

Comparison with Similar Compounds

Porfimer Sodium (First-Generation Photosensitizer)

Key Findings :

- This compound demonstrated superior safety, with significantly lower rates of skin phototoxicity (p < 0.049) and esophageal stricture (p < 0.001) compared to porfimer sodium .

- In a phase II study, this compound achieved an 88.5% local complete response (L-CR) rate in esophageal cancer post-CRT, outperforming historical porfimer sodium data .

Hematoporphyrin Derivative (HpD)

Key Findings :

- Preclinical glioma models showed this compound induces necroptosis and apoptosis, whereas HpD lacks consistent efficacy .

5-Aminolevulinic Acid (5-ALA)

| Parameter | This compound | 5-ALA |

|---|---|---|

| Activation | 664 nm laser | 635 nm laser |

| Tumor Specificity | Moderate | High (protoporphyrin IX) |

| Glioblastoma Survival | 21.2 months (median PFS) | 11.2 months (median PFS) |

Key Findings :

- In glioblastoma, this compound PDT post-resection improved median progression-free survival (PFS) to 21.2 months versus 11.2 months for 5-ALA .

- 5-ALA’s fluorescence-guided resection is superior, but this compound offers therapeutic PDT advantages post-surgery .

Mechanistic and Clinical Advantages

- Deeper Penetration : The 664 nm activation enables treatment of tumors up to 10 mm depth, critical for esophageal and lung cancers .

- Immune Stimulation: this compound PDT induces immunogenic cell death, enhancing antitumor immunity—a feature less pronounced in porfimer sodium .

- Repeatability: Repeated this compound PDT sessions for esophageal cancer showed a 68% L-CR rate with manageable adverse events (e.g., 24% esophageal stenosis) .

Biological Activity

Talaporfin sodium, a photosensitizer used in photodynamic therapy (PDT), has garnered attention for its biological activity, particularly in the treatment of various cancers. This article explores the mechanisms of action, pharmacokinetics, and clinical applications of this compound, supported by research findings and case studies.

This compound operates primarily through photodynamic therapy, which involves the activation of the compound by light to produce reactive oxygen species (ROS). These ROS can induce cell death through several mechanisms:

- Direct Cytotoxicity : The generation of singlet oxygen leads to cellular damage and apoptosis.

- Vascular Shutdown : PDT can cause damage to tumor vasculature, inhibiting blood supply and leading to tumor necrosis.

- Immune Response Activation : PDT may stimulate an immune response against tumor cells, enhancing long-term control over cancer.

Cellular Uptake and Metabolism

Research indicates that the uptake of this compound is critical for its effectiveness. Studies have shown that:

- Endocytosis Mechanisms : Talaporfin is taken up via clathrin- and caveolae-dependent endocytosis. High levels of intracellular ATP are essential for this process, as ATP depletion significantly reduces talaporfin uptake in carcinoma and sarcoma cells .

- Intracellular Localization : Talaporfin co-localizes with early endosomes and lysosomes but not with mitochondria, indicating a specific metabolic pathway within cancer cells .

Table 1: Mechanisms of this compound Uptake

| Mechanism | Description |

|---|---|

| Clathrin-dependent | Involves clathrin-coated pits for endocytosis. |

| Caveolae-dependent | Utilizes lipid rafts for cellular uptake. |

| ATP-dependent | High ATP levels are crucial for effective uptake. |

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that influence its therapeutic efficacy:

- Distribution : After intravenous administration, talaporfin is rapidly distributed to tissues, with significant accumulation in tumors.

- Elimination : The compound is primarily eliminated through the liver and kidneys, with a half-life that varies based on the administration route and patient factors .

Clinical Applications

This compound has been evaluated in various clinical settings, particularly for esophageal cancer and other solid tumors:

- Esophageal Cancer : In a multicenter phase-II trial, PDT using this compound achieved a complete response (CR) rate of 88.5% in patients with local failure after chemoradiotherapy. This study highlighted the potential of talaporfin as an endoscopic salvage treatment .

- Gastric Cancer : A case series demonstrated favorable outcomes using PDT with this compound in patients with gastric cancer, reinforcing its role in managing advanced malignancies .

Case Study Summary

| Study Focus | Results | CR Rate |

|---|---|---|

| Esophageal Cancer Trial | Significant tumor response | 88.5% |

| Gastric Cancer Case Series | Favorable treatment outcomes | Not specified |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess Talaporfin sodium distribution in preclinical tumor models?

- Methodological Answer : Intravenous administration (e.g., 5.0 mg/kg in mice) followed by fluorescence microscopy at excitation/emission wavelengths of 410 nm and >550 nm, respectively, is widely used. Tumor sections (50 μm thick) should be prepared 1 hour post-injection to capture homogeneous drug distribution patterns . Shield animals from light to prevent photosensitivity artifacts.

Q. How is the cytotoxic efficacy of this compound-mediated photodynamic therapy (tPDT) quantified in vitro?

- Methodological Answer : Use WST-1 assays to measure cell viability 48 hours post-tPDT. Dose-dependent uptake of this compound in cancer cells (e.g., esophageal squamous cell carcinoma) should be validated via fluorescence intensity measurements. Include controls for light exposure and drug concentration gradients .

Q. What are the critical parameters for optimizing light delivery during tPDT in vivo?

- Methodological Answer : A diode laser at 664 nm with energy density set to 100 J/cm² and dose rate of 150 mW/cm² is standard. Overlapping irradiation zones ensure full lesion coverage. Post-treatment, monitor tumors via histology or endoscopy to confirm ulceration and scar formation, key markers of efficacy .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s accumulation in tumor versus healthy tissues?

- Methodological Answer : Fluorescence microscopy in mouse models shows higher drug accumulation in fascia vs. tumors, suggesting tissue-specific affinity. To address contradictions, employ spatially resolved techniques (e.g., mass spectrometry imaging) and adjust injection-to-irradiation intervals based on tumor vascularization .

Q. What statistical approaches are appropriate for analyzing survival outcomes in tPDT clinical trials?

- Methodological Answer : Kaplan-Meier analysis for overall survival (OS) and progression-free survival (PFS), with log-rank tests to compare groups. Define endpoints rigorously: e.g., "local complete response" (L-CR) requires histology-confirmed tumor elimination or endoscopic absence of residual lesions .

Q. How do the mechanisms of this compound differ from first-generation photosensitizers like porfimer sodium?

- Methodological Answer : this compound has faster metabolic clearance and deeper tissue penetration (664 nm vs. 630 nm lasers). Mechanistic studies should compare ROS generation kinetics and mitochondrial targeting using assays like JC-1 staining for membrane potential changes .

Q. What strategies mitigate oxidative stress artifacts in this compound studies?

- Methodological Answer : Standardize light shielding protocols and use antioxidants (e.g., N-acetylcysteine) in cell culture media. Control for inter-sample variability by normalizing fluorescence data to protein content or cell count .

Q. Methodological Design and Validation

Q. How should researchers design translational studies to bridge preclinical and clinical tPDT outcomes?

- Methodological Answer : Align murine models with human dosing (e.g., 40 mg/m² in humans vs. scaled equivalents in mice). Use patient-derived xenografts (PDX) to mimic clinical tumor heterogeneity. Validate biomarkers like tumor-to-background fluorescence ratios across species .

Q. What are the best practices for ensuring reproducibility in this compound distribution experiments?

- Methodological Answer : Document injection techniques (e.g., tail vein vs. retro-orbital), anesthesia protocols, and sectioning thickness. Share raw fluorescence images and quantification scripts via repositories like Figshare to enable cross-lab validation .

Q. How can conflicting efficacy data from Phase 3 trials (e.g., colorectal cancer) be addressed methodologically?

- Methodological Answer : Conduct meta-analyses stratified by irradiation parameters (e.g., energy density, lesion size) and patient subgroups. Use multivariate Cox regression to adjust for covariates like prior chemotherapy exposure .

Q. Analytical and Technical Considerations

Q. What advanced imaging techniques complement fluorescence microscopy in this compound research?

- Methodological Answer : Multiphoton microscopy or PET/CT with radiolabeled this compound derivatives can resolve 3D drug distribution. Pair with immunohistochemistry for hypoxia markers (e.g., HIF-1α) to correlate drug uptake with tumor microenvironment .

Q. How should researchers validate the specificity of this compound’s photodynamic effects?

Properties

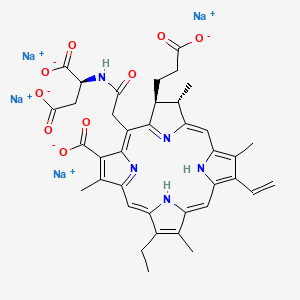

IUPAC Name |

tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWROAPZCOJYGT-OBJGRMLXSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N5Na4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420519 | |

| Record name | Talaporfin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Light Sciences Oncology (LSO) aims to en-light-en cancer patients. Light Sciences has developed Light Infusion Therapy (Litx) which is a novel treatment for solid tumors. The therapy involves inserting a flexible light-emitting diode (LED) into a tumor, followed by an injection of LS11 (talaporfin sodium), a light-activated drug. Once the LED activates LS11, molecular oxygen is converted into singlet oxygen, killing tissue within the LED's scope and shutting down the blood supply to the area. The treatment is designed for use on three types of cancers: hepatoma (liver cancer), metastatic colorectal cancer, and Gioma (brain tumor). | |

| Record name | LS11 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

220201-34-3, 220680-62-6 | |

| Record name | Talaporfin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talaporfin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALAPORFIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.